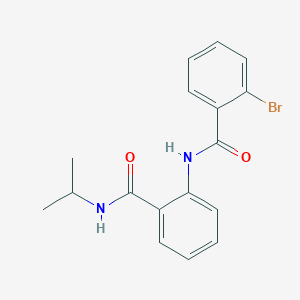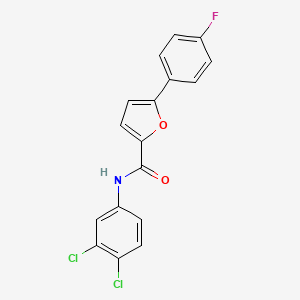![molecular formula C24H18N2O4 B3497307 N-[4-(benzylcarbamoyl)phenyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B3497307.png)
N-[4-(benzylcarbamoyl)phenyl]-2-oxo-2H-chromene-3-carboxamide
Descripción general
Descripción
N-[4-(benzylcarbamoyl)phenyl]-2-oxo-2H-chromene-3-carboxamide is an organic compound with the molecular formula C24H18N2O4. This compound is known for its complex structure, which includes a chromene ring system, a benzylcarbamoyl group, and a phenyl group. It has a molecular weight of 398.418 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(benzylcarbamoyl)phenyl]-2-oxo-2H-chromene-3-carboxamide typically involves multiple steps, starting with the preparation of the chromene ring system. One common method involves the condensation of salicylaldehyde with an appropriate β-ketoester, followed by cyclization to form the chromene core. The benzylcarbamoyl group is then introduced through a nucleophilic substitution reaction, where benzylamine reacts with an activated ester or acid chloride derivative of the chromene carboxamide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure high purity and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions
N-[4-(benzylcarbamoyl)phenyl]-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The chromene ring can be oxidized to form quinone derivatives.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The benzylcarbamoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can react with the benzylcarbamoyl group under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-[4-(benzylcarbamoyl)phenyl]-2-oxo-2H-chromene-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Mecanismo De Acción
The mechanism of action of N-[4-(benzylcarbamoyl)phenyl]-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The chromene ring system can intercalate with DNA, disrupting its function and leading to cell death. The benzylcarbamoyl group can form hydrogen bonds with proteins, inhibiting their activity. These interactions can trigger various cellular pathways, leading to the compound’s observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
N-[4-(benzylcarbamoyl)phenyl]-2-oxo-2H-chromene-3-carboxamide: Known for its unique combination of a chromene ring and benzylcarbamoyl group.
N-(1-benzylcarbamoyl-2-phenyl-vinyl)-4-methyl-benzamide: Similar structure but with a vinyl group instead of a chromene ring.
Uniqueness
This compound is unique due to its chromene ring system, which imparts distinct chemical and biological properties. The combination of the chromene ring with the benzylcarbamoy
Propiedades
IUPAC Name |
N-[4-(benzylcarbamoyl)phenyl]-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O4/c27-22(25-15-16-6-2-1-3-7-16)17-10-12-19(13-11-17)26-23(28)20-14-18-8-4-5-9-21(18)30-24(20)29/h1-14H,15H2,(H,25,27)(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGSOLVRSMOVQMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-10H-phenothiazine-10-carboxamide](/img/structure/B3497227.png)
![Ethyl 4-[[2-[(2,4-dichlorophenyl)methylsulfanyl]acetyl]amino]benzoate](/img/structure/B3497239.png)

![ethyl 5-{[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]sulfonyl}-3-methyl-1-benzofuran-2-carboxylate](/img/structure/B3497252.png)
![2-{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-1-(3-nitrophenyl)ethanone](/img/structure/B3497256.png)
![2-(2-benzoyl-5-methoxyphenoxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B3497273.png)
![methyl N-[2-(4-phenylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]carbamate](/img/structure/B3497276.png)
amino]benzamide](/img/structure/B3497293.png)
![2-{[4-ethyl-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B3497314.png)
![N-(4-bromo-2-methylphenyl)-2-{[4-ethyl-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B3497316.png)
![N-(4-chloro-3-methylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B3497317.png)
![N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-phenyl-N~1~-(4-pyridinylmethyl)glycinamide](/img/structure/B3497320.png)
![(2Z)-3-[5-(2,3-dichlorophenyl)furan-2-yl]-2-(3-fluorophenyl)prop-2-enenitrile](/img/structure/B3497321.png)

